molecular formula C17H13N5O2S2 B15028963 4-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-2-(propan-2-yl)quinazoline

4-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-2-(propan-2-yl)quinazoline

Cat. No.: B15028963
M. Wt: 383.5 g/mol
InChI Key: AXWNTBRYIAXAAX-UHFFFAOYSA-N
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Description

4-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-2-(propan-2-yl)quinazoline is a complex organic compound that features a quinazoline core substituted with a nitrobenzothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-2-(propan-2-yl)quinazoline typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-2-(propan-2-yl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Reduction: The major product would be the corresponding amino derivative.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be synthesized.

Scientific Research Applications

4-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-2-(propan-2-yl)quinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-2-(propan-2-yl)quinazoline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the quinazoline core can interact with various enzymes or receptors. The sulfanyl group may also play a role in binding to metal ions or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-2-(propan-2-yl)quinazoline is unique due to the combination of the benzothiadiazole and quinazoline cores, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H13N5O2S2

Molecular Weight

383.5 g/mol

IUPAC Name

4-nitro-5-(2-propan-2-ylquinazolin-4-yl)sulfanyl-2,1,3-benzothiadiazole

InChI

InChI=1S/C17H13N5O2S2/c1-9(2)16-18-11-6-4-3-5-10(11)17(19-16)25-13-8-7-12-14(21-26-20-12)15(13)22(23)24/h3-9H,1-2H3

InChI Key

AXWNTBRYIAXAAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2C(=N1)SC3=C(C4=NSN=C4C=C3)[N+](=O)[O-]

Origin of Product

United States

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